6-Amino-3-tert-butyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
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Properties
Molecular Formula |
C15H16N4OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H16N4OS/c1-15(2,3)12-11-10(9-5-4-6-21-9)8(7-16)13(17)20-14(11)19-18-12/h4-6,10H,17H2,1-3H3,(H,18,19) |
InChI Key |
ZXQGXNFQVCMOIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CS3 |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
6-Amino-3-tert-butyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and as a lead compound for various therapeutic agents. The unique structural features of this compound, including the pyrano[2,3-c]pyrazole core and the presence of both amino and thienyl groups, contribute to its biological efficacy.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural components include:
- Amino Group : Contributes to hydrogen bonding and solubility in biological systems.
- Thienyl Group : Enhances lipophilicity and may influence receptor interactions.
- Dihydropyrano Core : Provides a framework for biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth. The incorporation of the thienyl group may enhance this activity by improving membrane permeability.
- Anticancer Properties : Pyrazole derivatives have been linked to the inhibition of tumor cell proliferation. Specific studies have demonstrated that similar compounds exhibit effective cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Some pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Receptor Modulation : The thienyl group may facilitate interactions with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the dihydropyrano[2,3-c]pyrazole class exhibit potential anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, molecular docking studies have shown that these compounds can interact with proteins involved in apoptosis and cell cycle regulation.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In silico studies suggest that it may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The synthetic routes often include cyclization reactions that form the dihydropyrano structure.
Synthetic Route Example
- Starting Materials : Thienyl aldehyde and malononitrile.
- Reagents : Base catalyst (e.g., sodium ethoxide).
- Reaction Conditions : Heating under reflux.
- Yield : Typically high yields (>70%).
Case Study 1: Anticancer Mechanism Exploration
A detailed study investigated the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and Western blotting to assess protein expression levels related to apoptosis.
Case Study 2: In Vivo Anti-inflammatory Effects
An animal model was employed to evaluate the anti-inflammatory effects of this compound following induced paw edema. Results indicated a significant reduction in swelling compared to control groups, supporting its potential use in treating inflammatory conditions.
Preparation Methods
One-Pot Four-Component Synthesis
The most prevalent method for constructing the pyrano[2,3-c]pyrazole core involves a one-pot MCR combining 3-tert-butyl-1H-pyrazol-5(4H)-one , 2-thiophenecarboxaldehyde , and malononitrile in the presence of a catalyst. This approach leverages sequential Knoevenagel condensation, Michael addition, and cyclization steps.
Typical Procedure :
-
Reactants : Equimolar ratios of pyrazolone (1 mmol), aldehyde (1 mmol), and malononitrile (1 mmol).
-
Catalyst : L-Proline (10 mol%) or γ-alumina (20 mg/mmol).
-
Solvent : Ethanol/water (3:1 v/v) or solvent-free conditions.
-
Conditions : Reflux at 80°C for 4–6 hours or microwave irradiation (300 W, 100°C, 15 minutes).
-
Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.
Mechanistic Insights :
-
Knoevenagel Condensation : 2-Thiophenecarboxaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
-
Michael Addition : The pyrazolone attacks the electrophilic nitrile, forming a C–C bond at position 4.
-
Cyclization and Tautomerization : Intramolecular nucleophilic attack by the pyrazole’s NH group yields the pyran ring, followed by tautomerization to the aromatic system.
Yield Optimization :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| L-Proline | H₂O | 4 | 92 |
| γ-Alumina | Ethanol | 6 | 88 |
| Trisodium citrate | Solvent-free | 3 | 85 |
Catalytic Systems and Their Impact
Organocatalysis
Bifunctional squaramide catalysts enable enantioselective annulation reactions, though the target compound lacks stereocenters. However, nitroallylic acetates (e.g., MBH acetates) derived from 2-thienyl groups have been used in related systems to achieve high regioselectivity.
Heterogeneous Catalysts
-
γ-Alumina : Promotes MCRs via Lewis acid activation of aldehydes, reducing side reactions.
-
CTACl (Cetyltrimethylammonium chloride) : Enhances solubility in aqueous media, achieving 90% yield at room temperature.
Green Chemistry Approaches
Solvent-Free and Aqueous Media
Replacing organic solvents with water or eliminating solvents entirely reduces environmental impact. Trisodium citrate dihydrate catalyzes MCRs in water with 85% efficiency, while microwave irradiation cuts reaction times to 15 minutes.
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (40 kHz, 50°C) accelerates molecular collisions, achieving 89% yield in 1 hour without catalysts.
Stepwise Synthesis and Intermediate Characterization
Pyrazole Core Functionalization
An alternative route involves pre-forming the pyrazole ring:
-
Synthesis of 3-tert-butyl-1H-pyrazol-5(4H)-one : Cyclocondensation of ethyl acetoacetate with tert-butyl hydrazine.
-
Knoevenagel Adduct Formation : React pyrazolone with 2-thiophenecarboxaldehyde and malononitrile.
-
Cyclization : Acidic (HCl) or basic (Et₃N) conditions close the pyran ring.
Intermediate Characterization :
Q & A
Q. Basic
- IR spectroscopy : Confirms NH₂ (3412–3348 cm⁻¹), CN (2258 cm⁻¹), and aromatic C=C (1600 cm⁻¹) groups.
- NMR (¹H/¹³C) : Identifies methyl protons (δ 1.79 ppm), pyrazole CH (δ 4.56 ppm), and aromatic protons.
- X-ray crystallography : Resolves bond distances, angles, and conformation (e.g., flattened boat conformation of the pyran ring) .
How can contradictions in reaction yields using different catalysts be resolved methodologically?
Advanced
Systematic optimization under controlled conditions (solvent, temperature, catalyst loading) is critical. For example:
- Urea : Relies on hydrogen bonding to activate intermediates but may require longer reaction times.
- TBAB : Enhances yields via micellar catalysis in aqueous media.
- Ionic liquids (e.g., [Et₃NH][HSO₄]) : Improve rate and yield through dual acid/base activation.
Comparative kinetic studies and HPLC monitoring can identify optimal conditions .
What in vitro assays evaluate the bioactivity of pyrano[2,3-c]pyrazole derivatives?
Q. Basic
- Calcium channel blockade : Assessed using isolated rat aortic rings to measure vasorelaxant effects (e.g., IC₅₀ values vs. nifedipine) .
- Antimicrobial activity : Determined via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
How do electronic effects of aryl substituents impact reaction kinetics in MCRs?
Advanced
Electron-withdrawing groups (e.g., nitro) on aldehydes enhance electrophilicity, accelerating Knoevenagel condensation. Electron-donating groups (e.g., methoxy) slow this step but favor cyclization. Hammett plots and DFT calculations correlate substituent σ values with reaction rates, guiding aldehyde selection for targeted derivatives .
What computational methods aid in designing bioactive pyrano[2,3-c]pyrazole analogs?
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, polarizability, and electrostatic potential maps to predict reactivity.
- Molecular docking : Models interactions with biological targets (e.g., calcium channel subunits) to prioritize analogs for synthesis .
How are synthetic byproducts or regioselectivity issues addressed in pyrano[2,3-c]pyrazole synthesis?
Q. Advanced
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., open-chain intermediates).
- Regioselectivity control : Steric/electronic modulation of substituents (e.g., tert-butyl vs. methyl) directs cyclization pathways. For example, bulky groups reduce competing tautomerization .
What solvent systems optimize green synthesis of pyrano[2,3-c]pyrazoles?
Basic
Aqueous ethanol (1:1 v/v) or water with surfactants (e.g., TBAB, CTACl) enhances solubility and reduces environmental impact. These systems achieve yields >85% while avoiding volatile organic solvents .
How does the thienyl substituent influence electronic properties and bioactivity?
Advanced
The thienyl group contributes to π-electron delocalization, lowering the LUMO energy and enhancing electron-deficient character. This may improve binding to redox-active biological targets (e.g., enzymes or ion channels). Comparative studies with phenyl analogs reveal differences in bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
